4,4-dimethoxy-3,3-dimethylbut-1-yne
Description
Properties
CAS No. |
1071009-01-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The mechanism proceeds via acid-mediated protonation of the terminal alkyne, generating a vinyl carbocation intermediate. Methanol then performs a nucleophilic attack at the β-carbon, followed by a second methoxylation step to yield the geminal dimethoxy groups. Kinetic studies indicate that excess methanol (5–10 equiv.) and temperatures of 60–80°C maximize conversion rates. Side reactions, such as over-protonation leading to polymerization, are mitigated by controlled addition of acid and rapid quenching with aqueous bicarbonate.
Continuous Flow Synthesis for Industrial Scalability
Batch reactor limitations, including inefficient heat dissipation and mixing, are addressed through continuous flow systems. In a representative protocol, 3,3-dimethyl-1-butyne and methanol are pumped through a titanium microreactor coated with sulfonated polystyrene catalysts at 70°C. This setup reduces reaction time from 12 hours (batch) to 30 minutes, achieving a 92% yield with >99% purity. Flow reactors also minimize by-products like 3,3-dimethylbutan-2-one, which forms via competing hydration pathways in batch conditions.
Comparative Performance of Reactor Systems
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 12 | 0.5 |
| Yield (%) | 68 | 92 |
| By-product Formation (%) | 15 | <1 |
| Data synthesized from EvitaChem protocols. |
Ketone-Acetal Protection via Trimethyl Orthoformate
An alternative approach involves synthesizing 4-oxo-3,3-dimethylbut-1-yne followed by acetal protection. In this method, the ketone intermediate is treated with trimethyl orthoformate (TMOF) and lithium tetrafluoroborate (LiBF4) in anhydrous methanol. The reaction proceeds via nucleophilic attack of methanol on the carbonyl carbon, facilitated by BF4⁻ stabilization of the oxonium ion. This two-step process achieves an 83% yield of the dimethoxy-acetal product.
Stepwise Synthesis and Characterization
-
Ketone Formation : Oxidation of 3,3-dimethyl-1-butyne using Jones reagent (CrO3/H2SO4) yields 4-oxo-3,3-dimethylbut-1-yne, confirmed by IR spectroscopy (νC=O 1719 cm⁻¹).
-
Acetal Protection : TMOF (2.5 equiv.) and LiBF4 (0.1 equiv.) in methanol at reflux for 24 hours afford the final product. NMR analysis reveals distinct singlet peaks for the dimethyl groups (δ 1.40 ppm, ¹H; δ 33.4 ppm, ¹³C) and methoxy resonances (δ 3.16 ppm, ¹H).
Electrochemical Coupling for Functional Group Compatibility
Recent advances employ nickel-catalyzed electrochemical coupling to introduce the alkyne moiety post-methoxylation. A nickel bromide (NiBr2) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline ligand system enables cross-coupling between iodobenzene derivatives and 3,3-dimethylbut-1-yne under constant current (3 mA). While this method primarily targets aryl-alkyne products, adapting the conditions to methoxylated precursors could streamline synthesis.
Purification and Analytical Validation
Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (95:5) to isolate this compound. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 142.2 ([M+H]⁺), while ¹³C NMR verifies quaternary carbons at δ 110.6 ppm (acetal) and δ 85.4 ppm (alkyne) .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,4-Dimethoxy-3,3-dimethylbut-1-yne is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-3,3-dimethylbut-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The methoxy groups and the alkyne moiety play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethylbut-1-yne (2f)
Structural Differences : Lacks methoxy groups at the 4th carbon positions.
Reactivity : Undergoes hydrosilylation with high regioselectivity to yield β-(E)-isomers exclusively under platinum catalysis. Hydrolysis of its silane derivative (4f) proceeds with 68% yield and retained selectivity .
Key Contrast : The absence of methoxy groups in 3,3-dimethylbut-1-yne reduces steric hindrance and electronic effects, enabling smoother catalytic transformations compared to 4,4-dimethoxy-3,3-dimethylbut-1-yne, where methoxy groups may hinder reaction kinetics or alter regioselectivity.
(−)-Dihydro-3,4-dimethoxy-3,4-demethylenedioxycubebin (20)
Structural Differences: A bicyclic lignan derivative with methoxy groups at the 3,4-positions and a fused oxygenated ring system. Synthesis: Prepared via Stobbe condensation, but non-selective hydrogenation led to ambiguities in stereochemical assignments, necessitating re-evaluation via spectral data . Key Contrast: Unlike this compound, this compound’s complex bicyclic framework introduces challenges in stereochemical control, highlighting the advantage of simpler alkyne systems for unambiguous synthesis.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences : A cinnamic acid derivative with a conjugated double bond and hydroxyl groups, contrasting with the alkyne and methoxy/methyl substituents of the target compound.
Applications : Used as a pharmacological reference standard, food additive, and synthetic precursor .
Key Contrast : While caffeic acid’s applications in supplements and cosmetics are well-documented, this compound’s alkyne functionality may position it as a precursor for click chemistry or polymer crosslinking, diverging from caffeic acid’s biological roles.
Research Implications and Gaps
- Electronic Effects : Methoxy groups in this compound may direct electrophilic additions or modulate catalytic pathways differently than methyl groups in 3,3-dimethylbut-1-yne.
- Synthetic Optimization : Lessons from Stobbe condensation’s stereochemical pitfalls suggest the need for selective hydrogenation or asymmetric catalysis in synthesizing methoxy-substituted alkynes.
- Application Exploration : Further studies are required to validate this compound’s utility in materials science or pharmaceuticals, leveraging its unique substituent combination.
Q & A
Q. What are the recommended laboratory synthesis protocols for 4,4-dimethoxy-3,3-dimethylbut-1-yne?
Methodological Answer: A common approach involves benzannulation reactions, as demonstrated in diterpene ester derivatization (e.g., isosteviol methyl ester). The alkyne component (e.g., 3,3-dimethylbut-1-yne) reacts under palladium or copper catalysis to form polycyclic frameworks. Key steps include:
- Precise stoichiometric control of the alkyne and catalyst.
- Purification via column chromatography using hexane/ethyl acetate gradients.
- Characterization by H NMR to confirm methoxy group integration and alkyne proton absence .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- H NMR : Identify methoxy protons (δ 3.2–3.5 ppm) and alkyne protons (if present, δ 2.0–3.0 ppm).
- C NMR : Confirm quaternary carbons adjacent to methoxy groups (δ 70–85 ppm).
- IR Spectroscopy : Detect alkyne C≡C stretches (~2100 cm) and methoxy C-O stretches (~1250 cm).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethoxy groups influence reactivity in cycloaddition reactions?
Methodological Answer: The dimethoxy groups act as electron-donating substituents, increasing electron density at the alkyne terminus. This can:
- Enhance regioselectivity in Diels-Alder reactions by directing electrophilic partners.
- Introduce steric hindrance , slowing reactions with bulky dienophiles. Experimental validation:
- Compare reaction rates with non-methoxy analogs.
- Use density functional theory (DFT) calculations to map electron distribution and transition states .
Q. How can researchers resolve contradictions in catalytic efficiency data for alkyne functionalization?
Methodological Answer: Contradictions often arise from solvent polarity, catalyst loading, or trace moisture. To address this:
- Control experiments : Test identical conditions with rigorously dried solvents.
- Catalyst screening : Compare palladium, copper, and nickel complexes for turnover rates.
- In situ monitoring : Use HPLC or GC-MS to track intermediate formation and side reactions .
Q. What strategies optimize the scalability of this compound synthesis?
Methodological Answer: Scaling challenges include exothermicity and byproduct accumulation. Mitigation strategies:
- Flow chemistry : Improve heat dissipation and mixing efficiency.
- Catalyst immobilization : Use heterogeneous catalysts (e.g., Pd/C) for easier recovery.
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy for quality control .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR data for reaction intermediates?
Methodological Answer: Conflicting NMR peaks may arise from dynamic rotational isomerism or solvent interactions. Steps to resolve:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
- Deuterated solvent trials : Test in CDCl, DMSO-d, and toluene-d to observe solvent-dependent shifts.
- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities .
Q. What statistical methods are suitable for analyzing reaction yield variability?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst ratio).
- ANOVA : Compare yield distributions across replicates.
- Multivariate regression : Model relationships between reaction parameters and outcomes .
Experimental Design Considerations
Q. How to design a kinetic study for alkyne participation in multi-step syntheses?
Methodological Answer:
- Quench-flow techniques : Halt reactions at timed intervals for aliquot analysis.
- Isotopic labeling : Introduce C or H labels to trace alkyne incorporation.
- Competition experiments : Compare reaction rates with internal standards (e.g., phenylacetylene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
